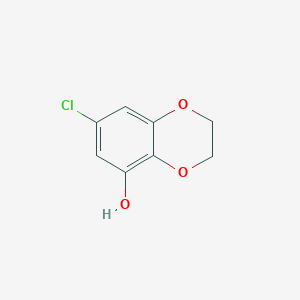
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-methoxyphenyl)hydrazine hydrochloride, also known as 3-BMH, is an organic compound that is widely used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is a white crystalline solid that is soluble in water and other polar solvents. 3-BMH has been used in a variety of scientific research applications, including in the synthesis of compounds for drug discovery and development, in the study of biochemical and physiological effects, and in the study of the mechanism of action of various compounds.
Aplicaciones Científicas De Investigación
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects. In addition, this compound has been used in the development of drugs for the treatment of a variety of diseases and conditions, including cancer and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride is not well understood. However, it is believed that it may act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and behavior. In addition, it has been shown to have anti-inflammatory and anti-tumor effects, as well as to have a beneficial effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of solvents. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that this compound is a hazardous material and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride in scientific research. One potential direction is the development of new drugs for the treatment of a variety of diseases and conditions, such as cancer and Alzheimer’s disease. In addition, this compound could be used to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new agrochemicals and other compounds for use in a variety of industries.
Métodos De Síntesis
The synthesis of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride involves the reaction of 3-bromo-5-methoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This reaction produces an intermediate product, 3-bromo-5-methoxyphenylhydrazone, which is then treated with hydrochloric acid to form the final product, this compound hydrochloride. The reaction is carried out at a temperature of around 80°C and requires a catalyst, such as piperidine, to ensure the reaction proceeds efficiently.
Propiedades
IUPAC Name |
(3-bromo-5-methoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKERDEPYUWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)











![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)
